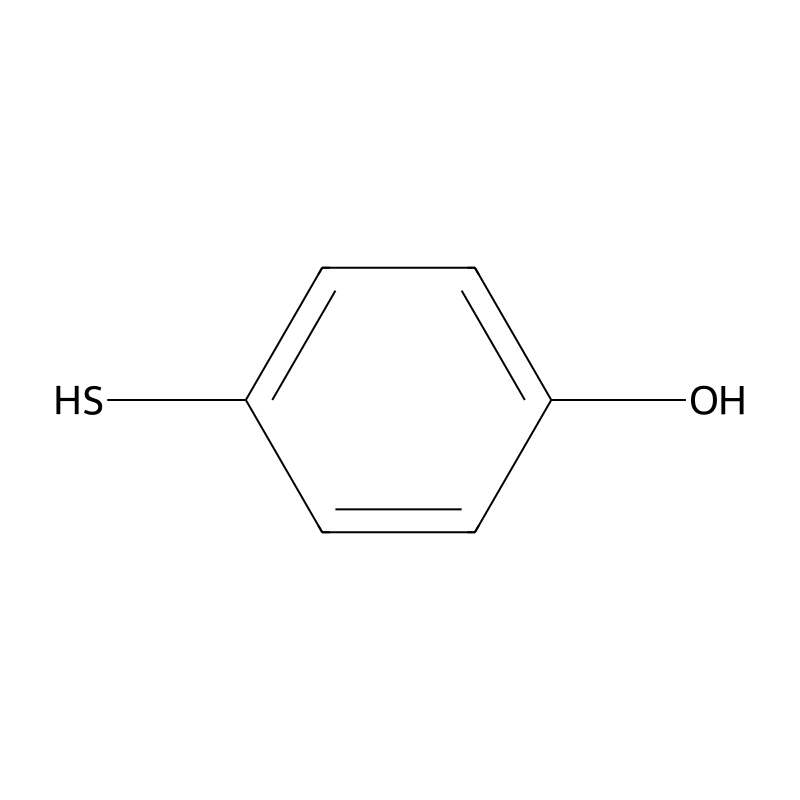

4-Mercaptophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Applications in material science:

- Sensitizer for solar cells: 4-Mercaptophenol can improve the efficiency of solar cells by acting as a sensitizer for specific materials, such as lead selenide (PbSe) quantum dots. These dots, coated with 4-mercaptophenol, enhance charge separation within the cell, leading to better light-to-electricity conversion [].

- Synthesis of polymers: 4-Mercaptophenol serves as a building block in the synthesis of various polymers, including poly(ethersulfide)s. By undergoing silylation, it reacts with other molecules like 2,6-dichloropyridine or 3,6-dichloropyridazine, forming the desired polymer structures [].

Applications in analytical chemistry:

4-Mercaptophenol, also known as para-mercaptophenol, is an organic compound with the molecular formula and a molecular weight of approximately 126.18 g/mol. It features a thiol group (-SH) attached to a phenolic ring, specifically at the para position relative to the hydroxyl group. This compound is characterized by its strong odor and is often used in various chemical applications due to its reactivity and functional properties .

- Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions, reacting with electrophiles such as alkyl halides.

- Oxidation: Under oxidative conditions, 4-mercaptophenol can form disulfides or sulfonic acids.

- Metal Coordination: It can coordinate with metal ions, forming complexes that are useful in catalysis and materials science .

4-Mercaptophenol exhibits various biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity: The compound demonstrates potential antimicrobial effects against certain bacteria and fungi, making it valuable in pharmaceutical applications.

- Cholesterol Regulation: Some studies suggest it may play a role in cholesterol biosynthesis regulation, indicating potential therapeutic applications in metabolic disorders .

Several methods exist for synthesizing 4-mercaptophenol:

- Direct Sulfuration: Reacting phenol with sulfur chloride followed by reduction with zinc in hydrochloric acid yields 4-mercaptophenol. This method is noted for its cleaner transformation and better yields compared to older methods .

- Reduction of 4-Nitrophenol: 4-Nitrophenol can be reduced using thiourea or other reducing agents to yield 4-mercaptophenol .

- From Thiophenols: Thiophenols can undergo substitution reactions with appropriate electrophiles to introduce the mercapto group at the para position .

4-Mercaptophenol has diverse applications across various fields:

- Chemical Industry: It is used as a precursor for synthesizing dyes, pharmaceuticals, and agrochemicals.

- Analytical Chemistry: The compound serves as a reagent for detecting metal ions due to its ability to form stable complexes.

- Material Science: It is utilized in the formulation of polymers and coatings due to its thiol functionality .

Research on 4-mercaptophenol has focused on its interactions with metals and other organic compounds:

- Metal Complexation: Studies indicate that 4-mercaptophenol forms stable complexes with transition metals, which can enhance catalytic properties or modify material characteristics.

- Biological Interactions: Investigations into its antioxidant and antimicrobial properties reveal potential interactions with cellular components, influencing metabolic pathways and microbial growth .

Several compounds share structural or functional similarities with 4-mercaptophenol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Mercaptophenol | Thiophenolic | Similar structure but with the thiol group at the ortho position. |

| 3-Mercaptophenol | Thiophenolic | Another positional isomer that may exhibit different reactivity patterns. |

| Benzyl Mercaptan | Aliphatic thiol | Contains a benzyl group; used in fragrance and flavoring industries. |

| Thioanisole | Aromatic thioether | Contains a sulfur atom bonded to an aromatic ring; used in organic synthesis. |

Uniqueness of 4-Mercaptophenol

The distinct placement of the thiol group at the para position relative to the hydroxyl group gives 4-mercaptophenol unique reactivity compared to its ortho and meta counterparts. This positioning influences its chemical behavior, biological activity, and potential applications significantly.

XLogP3

Melting Point

GHS Hazard Statements

H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (11.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant